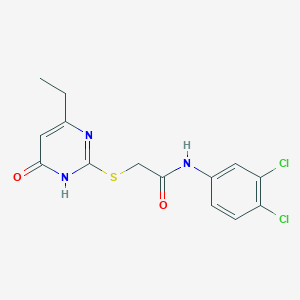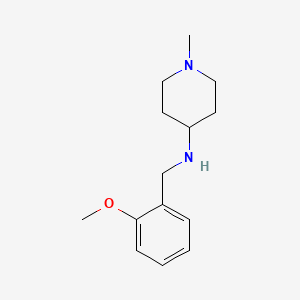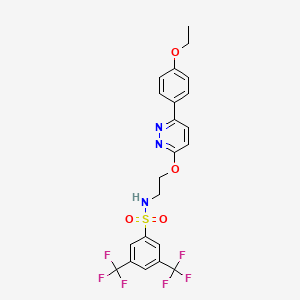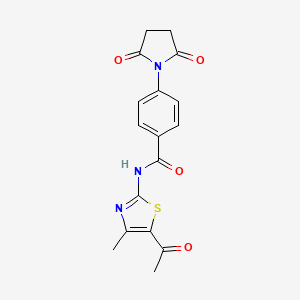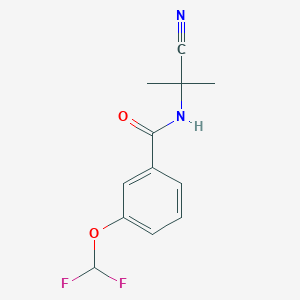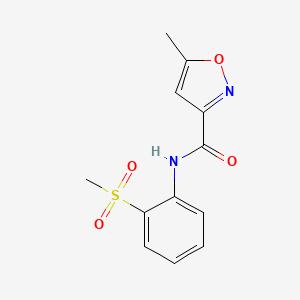
5-Methyl-N-(2-(Methylsulfonyl)phenyl)isoxazol-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-3-carboxamide is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.
Wissenschaftliche Forschungsanwendungen
5-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and agrochemicals
Wirkmechanismus
Target of Action
The primary targets of the compound 5-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-3-carboxamide are currently unknown . This compound belongs to the isoxazole class of compounds, which are known to interact with a variety of biological targets based on their chemical diversity .
Mode of Action
Isoxazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Isoxazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
These properties can significantly impact the bioavailability of a compound .
Result of Action
Isoxazole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
Environmental factors can significantly impact the action of a compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-3-carboxamide typically involves the cycloaddition of nitrile oxides with alkynes or alkenes. One common method is the reaction of 2-(methylsulfonyl)benzonitrile with methyl propiolate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the isoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of metal-free catalysts, are often employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
5-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the isoxazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-methylisoxazole-3-carboxamide
- N-(2-(methylsulfonyl)phenyl)isoxazole-3-carboxamide
- 5-methyl-N-phenylisoxazole-3-carboxamide
Uniqueness
5-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-3-carboxamide is unique due to the presence of both the methylsulfonyl and carboxamide groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its solubility, stability, and potential for specific interactions with biological targets .
Eigenschaften
IUPAC Name |
5-methyl-N-(2-methylsulfonylphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-8-7-10(14-18-8)12(15)13-9-5-3-4-6-11(9)19(2,16)17/h3-7H,1-2H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQPDPVOEDZPSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=CC=C2S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
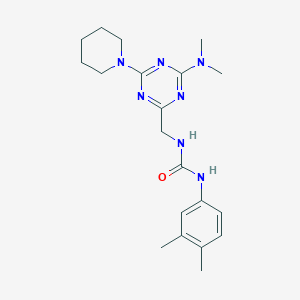
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2390764.png)

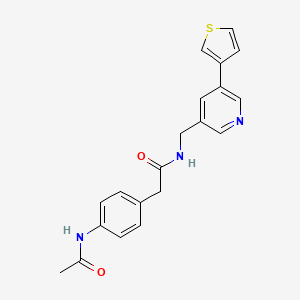
![N-(5-methyl-1,2-oxazol-3-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B2390768.png)
methyl}quinolin-8-ol](/img/structure/B2390769.png)
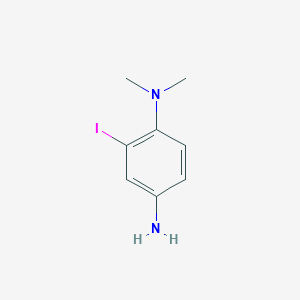
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide](/img/structure/B2390773.png)
